2,6-Dimethyl-N-(o-tolyl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-N-(2-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 2,6-dimethyltoluene followed by reduction to form 2,6-dimethylaniline . Another method includes the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-N-(o-tolyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether using an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Dimethyl-N-(2-methylphenyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(o-tolyl)aniline involves its interaction with various molecular targets and pathways. It can act as a precursor to other compounds that exert specific biological or chemical effects. For example, in the synthesis of anesthetics, it interacts with sodium channels to block nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: A primary amine with similar chemical properties.
N,N-Dimethylaniline: A tertiary amine with different reactivity and applications.
2,4-Dimethylaniline: Another isomer with distinct chemical behavior.
Uniqueness
2,6-Dimethyl-N-(2-methylphenyl)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Its structure allows for selective reactions and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
68014-57-3 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-7-4-5-10-14(11)16-15-12(2)8-6-9-13(15)3/h4-10,16H,1-3H3 |
InChI Key |
XBJADZKTEUBHBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
Origin of Product |
United States |
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